(5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine (5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16387679
InChI: InChI=1S/C9H9BrN4/c10-7-3-1-6(2-4-7)9-12-8(5-11)13-14-9/h1-4H,5,11H2,(H,12,13,14)
SMILES:
Molecular Formula: C9H9BrN4
Molecular Weight: 253.10 g/mol

(5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine

CAS No.:

Cat. No.: VC16387679

Molecular Formula: C9H9BrN4

Molecular Weight: 253.10 g/mol

* For research use only. Not for human or veterinary use.

(5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine -

Specification

Molecular Formula C9H9BrN4
Molecular Weight 253.10 g/mol
IUPAC Name [3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine
Standard InChI InChI=1S/C9H9BrN4/c10-7-3-1-6(2-4-7)9-12-8(5-11)13-14-9/h1-4H,5,11H2,(H,12,13,14)
Standard InChI Key YCPMYQCFQXLMLH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NNC(=N2)CN)Br

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is [3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine. Its molecular formula is C₉H₁₀BrN₄, with a molecular weight of 277.11 g/mol. The structure consists of a 1,2,4-triazole ring substituted at the third position with a 4-bromophenyl group and at the fifth position with a methanamine (-CH₂NH₂) group . The hydrochloride salt of this compound, identified as CID 47003289 in PubChem, has the formula C₉H₁₁BrClN₄ and a molecular weight of 313.57 g/mol .

Table 1: Key Structural and Molecular Properties

PropertyValue
IUPAC Name[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine
Molecular FormulaC₉H₁₀BrN₄
Molecular Weight277.11 g/mol
CAS Registry Number1240527-78-9 (hydrochloride)
XLogP3-AA2.3 (computed)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

The bromine atom at the para position of the phenyl ring enhances the compound’s lipophilicity and electron-withdrawing effects, which can influence its reactivity in cross-coupling reactions . The methanamine group provides a primary amine functionality, enabling further derivatization through alkylation or acylation reactions.

Synthesis and Manufacturing

The synthesis of (5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methanamine typically involves multi-step protocols starting from commercially available precursors. A representative route, adapted from methodologies used for analogous triazole derivatives, is outlined below :

Key Synthetic Steps

  • Formation of the 4H-1,2,4-Triazole Core:
    The triazole ring is constructed via cyclization reactions. For example, 4-cyanobenzoic acid may be esterified to methyl 4-cyanobenzoate, followed by conversion to the corresponding hydrazide. Reaction with 4-bromobenzoyl chloride yields an intermediate acylhydrazide, which undergoes cyclization in the presence of phosphorus pentachloride (PCl₅) to form the triazole ring .

  • Introduction of the Methanamine Group:
    The methanamine substituent is introduced via nucleophilic substitution or reductive amination. In one approach, the triazole intermediate is treated with chloromethylamine under basic conditions, followed by purification via column chromatography .

  • Salt Formation (Hydrochloride):
    The free base is dissolved in anhydrous ether, and hydrogen chloride gas is bubbled through the solution to precipitate the hydrochloride salt .

Table 2: Optimization of Cyclization Conditions

EntryReagentTemperature (°C)Time (h)Yield (%)
1PCl₅1100.572
2SOCl₂80265
3POCl₃100168

Phosphorus pentachloride proved most effective for cyclization, achieving a 72% yield under reflux conditions . Prolonged reaction times or elevated temperatures led to side products such as 1,3,4-oxadiazoles, underscoring the need for precise control .

Physicochemical Properties

The compound exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but limited solubility in water or ethanol. Its hydrochloride salt shows improved aqueous solubility due to ionic character .

Table 3: Solubility Profile

SolventSolubility (mg/mL)
Water<1 (free base)
Ethanol5–10
DMSO>50
Dichloromethane20–30

Thermogravimetric analysis (TGA) indicates decomposition above 200°C, consistent with aromatic heterocycles. The bromine atom contributes to a higher density (~1.8 g/cm³) compared to non-halogenated analogs .

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
4-Phenyl-1,2,4-triazole6412832
4-(4-Bromophenyl)-1,2,4-triazole326416
4-(4-Nitrophenyl)-1,2,4-triazole12825664

Optoelectronic Applications

Conjugated triazole derivatives, such as those described in PMC studies, exhibit strong fluorescence emission with quantum yields approaching unity . The bromine atom in (5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methanamine may facilitate π-stacking interactions, enhancing charge transport in organic light-emitting diodes (OLEDs) .

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